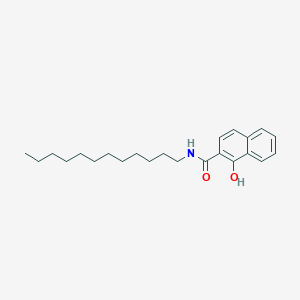
N-dodecyl-1-hydroxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-dodecyl-1-hydroxynaphthalene-2-carboxamide is a chemical compound with the molecular formula C23H33NO2 and a molecular weight of 355.51 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-dodecyl-1-hydroxynaphthalene-2-carboxamide typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with dodecylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-dodecyl-1-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-keto-naphthalene-2-carboxamide or 1-carboxy-naphthalene-2-carboxamide.
Reduction: Formation of N-dodecyl-1-aminonaphthalene-2-carboxamide.
Substitution: Formation of N-dodecyl-1-chloronaphthalene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-dodecyl-1-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-dodecyl-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In the context of its antimicrobial properties, it disrupts bacterial cell membranes, leading to cell lysis and death . For its anticancer properties, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-dodecyl-1-hydroxynaphthalene-2-carboxanilide
- N-dodecyl-1-hydroxy-2-naphthalenecarboxamide
- N-dodecyl-1-hydroxy-2-naphthalenecarboxanilide
Uniqueness
N-dodecyl-1-hydroxynaphthalene-2-carboxamide is unique due to its specific structural features, such as the presence of a long dodecyl chain and a hydroxyl group on the naphthalene ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Eigenschaften
CAS-Nummer |
28279-38-1 |
|---|---|
Molekularformel |
C23H33NO2 |
Molekulargewicht |
355.5 g/mol |
IUPAC-Name |
N-dodecyl-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C23H33NO2/c1-2-3-4-5-6-7-8-9-10-13-18-24-23(26)21-17-16-19-14-11-12-15-20(19)22(21)25/h11-12,14-17,25H,2-10,13,18H2,1H3,(H,24,26) |
InChI-Schlüssel |
ICBKTKTWBGPHAY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-1-(4-chlorophenyl)-1-oxobutan-2-yl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12470580.png)
![methyl N-[2-[(3-chlorophenyl)-[1-[[2-(methylamino)-3-(oxan-3-yl)propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate](/img/structure/B12470585.png)
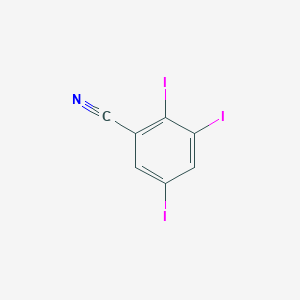
![2-(4-chlorophenyl)-N-[4-(2,6-dimethylphenoxy)phenyl]-6,8-dimethylquinoline-4-carboxamide](/img/structure/B12470597.png)
![3-[(1H-benzotriazol-1-ylmethyl)amino]-4-chlorobenzoic acid](/img/structure/B12470610.png)
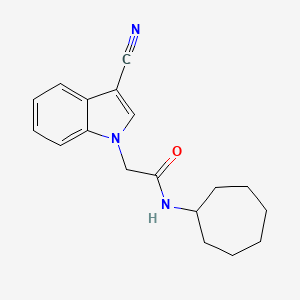
![3-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B12470629.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)
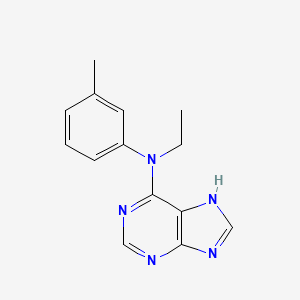
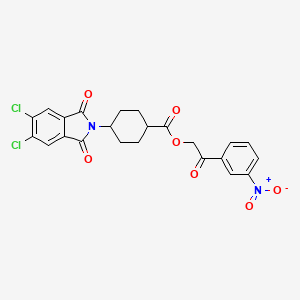
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470677.png)
![(2E)-3-{4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12470681.png)

![Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B12470686.png)
